Home > Products > Screening Compounds P88029 > N-tert-butyl-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene-5-carboxamide
N-tert-butyl-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene-5-carboxamide -

N-tert-butyl-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene-5-carboxamide

Catalog Number: EVT-10955892
CAS Number:
Molecular Formula: C21H25N5O3
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-tert-butyl-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene-5-carboxamide is a complex organic compound with significant implications in medicinal chemistry. This compound is primarily studied for its potential as a selective inhibitor of serine/threonine kinase 17A, which is involved in various pathophysiological processes including tumorigenesis in cancers like glioblastoma multiforme .

Source

The compound's details can be found in various databases and patent documents, including PubChem and the Protein Data Bank. Its chemical structure has been characterized through advanced techniques such as X-ray crystallography .

Classification

This compound belongs to the class of macrocyclic compounds, specifically those that modulate protein kinases. It features multiple functional groups that contribute to its biological activity and structural complexity .

Synthesis Analysis

Methods

The synthesis of N-tert-butyl-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene-5-carboxamide typically involves multi-step organic reactions. These may include:

  • Formation of the Macrocyclic Structure: Utilizing cyclization reactions to form the tetracyclic framework.
  • Incorporation of Functional Groups: Introducing the tert-butyl group and various nitrogen and oxygen functionalities through nucleophilic substitutions and coupling reactions.

Technical Details

Molecular Structure Analysis

Structure

The molecular formula of N-tert-butyl-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene-5-carboxamide is C21H25N5O3 with a molecular weight of 395.45 g/mol .

Data

The compound features a complex polycyclic structure that includes:

  • Tetrazole Rings: Contributing to its biological activity.
  • Dioxa Linkages: Providing additional stability and solubility in biological systems.
    The 3D structure can be visualized using molecular modeling software or from crystallographic data available in databases like the Protein Data Bank .
Chemical Reactions Analysis

Reactions

N-tert-butyl-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene-5-carboxamide undergoes several chemical reactions typical for macrocyclic compounds:

  • Hydrolysis: Can occur under acidic or basic conditions affecting the carboxamide functionality.
  • Redox Reactions: Potentially involving the nitrogen atoms within the tetrazole rings.

Technical Details

These reactions are influenced by the steric hindrance provided by the tert-butyl group and the electronic properties imparted by the nitrogen and oxygen atoms in the structure .

Mechanism of Action

Process

The mechanism of action for N-tert-butyl-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene-5-carboxamide involves selective inhibition of serine/threonine kinase 17A (DRAK1). This inhibition affects downstream signaling pathways associated with cell proliferation and apoptosis.

Data

Studies indicate that this compound exhibits high potency (KD = 21 nM) against DRAK1 and shows selectivity over other kinases within kinome-wide screens . The binding interactions involve hydrogen bonding and hydrophobic interactions facilitated by its macrocyclic structure.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to be solid at room temperature with a melting point that can vary based on purity and crystalline form.

Chemical Properties

Key chemical properties include:

  • Solubility: Likely soluble in polar organic solvents due to its functional groups.
  • Stability: Stability under physiological conditions is crucial for its application as a drug candidate.

Relevant data suggests it possesses favorable pharmacokinetic properties for further development in therapeutic applications .

Applications

Scientific Uses

N-tert-butyl-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene-5-carboxamide is primarily researched for its potential applications in cancer therapy due to its selective inhibition of DRAK1. Its role in modulating kinase activity makes it a valuable candidate for drug development targeting specific signaling pathways implicated in tumorigenesis.

Properties

Product Name

N-tert-butyl-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene-5-carboxamide

IUPAC Name

N-tert-butyl-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene-5-carboxamide

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C21H25N5O3/c1-21(2,3)25-20(27)15-5-4-14-12-17(15)29-11-10-28-9-7-22-18-6-8-26-19(24-18)16(14)13-23-26/h4-6,8,12-13H,7,9-11H2,1-3H3,(H,22,24)(H,25,27)

InChI Key

YCFFONJEHNSECY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=C2C=C(C=C1)C3=C4N=C(C=CN4N=C3)NCCOCCO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.